molecular formula C24H19NO6 B2799430 6,7-dimethoxy-1-(4-methoxynaphthalene-1-carbonyl)isoquinoline-4-carboxylic Acid CAS No. 851331-58-3

6,7-dimethoxy-1-(4-methoxynaphthalene-1-carbonyl)isoquinoline-4-carboxylic Acid

Cat. No. B2799430
CAS RN: 851331-58-3
M. Wt: 417.417
InChI Key: CACATOAVCIDEMG-UHFFFAOYSA-N
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Description

6,7-dimethoxy-1-(4-methoxynaphthalene-1-carbonyl)isoquinoline-4-carboxylic Acid, also known as DNQX, is a chemical compound that is widely used in scientific research. It is a non-competitive antagonist of the ionotropic glutamate receptor, which is involved in the transmission of nerve impulses in the brain. DNQX is a potent inhibitor of the AMPA receptor, which is one of the most important glutamate receptors in the central nervous system.

Mechanism of Action

6,7-dimethoxy-1-(4-methoxynaphthalene-1-carbonyl)isoquinoline-4-carboxylic Acid is a non-competitive antagonist of the AMPA receptor, which means that it binds to a site on the receptor that is distinct from the glutamate binding site. This binding inhibits the opening of the ion channel, which prevents the influx of calcium ions into the cell. This, in turn, reduces the strength of the synaptic transmission and the excitability of the neuron.
Biochemical and Physiological Effects:
6,7-dimethoxy-1-(4-methoxynaphthalene-1-carbonyl)isoquinoline-4-carboxylic Acid has several biochemical and physiological effects on the brain. It reduces the strength of the synaptic transmission, which can lead to a reduction in the excitability of the neuron. This can have an impact on learning, memory, and other cognitive functions. 6,7-dimethoxy-1-(4-methoxynaphthalene-1-carbonyl)isoquinoline-4-carboxylic Acid can also affect the release of neurotransmitters, such as dopamine and serotonin, which can have an impact on mood and behavior.

Advantages and Limitations for Lab Experiments

6,7-dimethoxy-1-(4-methoxynaphthalene-1-carbonyl)isoquinoline-4-carboxylic Acid has several advantages for lab experiments. It is a potent and selective inhibitor of the AMPA receptor, which makes it a valuable tool for studying the function of the receptor. It is also relatively stable and easy to handle, which makes it suitable for use in a wide range of experiments. However, 6,7-dimethoxy-1-(4-methoxynaphthalene-1-carbonyl)isoquinoline-4-carboxylic Acid has some limitations as well. It is not a competitive antagonist, which means that its effects can be difficult to reverse. It can also have off-target effects on other receptors, which can complicate the interpretation of experimental results.

Future Directions

6,7-dimethoxy-1-(4-methoxynaphthalene-1-carbonyl)isoquinoline-4-carboxylic Acid has several potential future directions for scientific research. One direction is the development of new drugs that target the AMPA receptor for the treatment of neurological disorders, such as epilepsy, Alzheimer's disease, and Parkinson's disease. Another direction is the study of the role of the AMPA receptor in synaptic plasticity and learning. This could lead to new insights into the mechanisms of learning and memory and the development of new treatments for cognitive disorders. Finally, the use of 6,7-dimethoxy-1-(4-methoxynaphthalene-1-carbonyl)isoquinoline-4-carboxylic Acid in combination with other drugs and compounds could lead to new discoveries about the function of the brain and the treatment of neurological disorders.
Conclusion:
6,7-dimethoxy-1-(4-methoxynaphthalene-1-carbonyl)isoquinoline-4-carboxylic Acid, or 6,7-dimethoxy-1-(4-methoxynaphthalene-1-carbonyl)isoquinoline-4-carboxylic Acid, is a potent and selective non-competitive antagonist of the AMPA receptor. It is widely used in scientific research to study the function of the receptor and its role in synaptic transmission, learning, and memory. 6,7-dimethoxy-1-(4-methoxynaphthalene-1-carbonyl)isoquinoline-4-carboxylic Acid has several advantages for lab experiments, but also has some limitations. Its potential future directions include the development of new drugs for the treatment of neurological disorders, the study of the role of the AMPA receptor in learning and memory, and the use of 6,7-dimethoxy-1-(4-methoxynaphthalene-1-carbonyl)isoquinoline-4-carboxylic Acid in combination with other drugs and compounds.

Synthesis Methods

6,7-dimethoxy-1-(4-methoxynaphthalene-1-carbonyl)isoquinoline-4-carboxylic Acid can be synthesized using a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 4-methoxynaphthalene-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with isoquinoline in the presence of a base to form the isoquinoline-4-carboxylic acid derivative. The final step involves the reaction of the isoquinoline-4-carboxylic acid derivative with 2,3-dimethoxybenzoyl chloride to form 6,7-dimethoxy-1-(4-methoxynaphthalene-1-carbonyl)isoquinoline-4-carboxylic Acid.

Scientific Research Applications

6,7-dimethoxy-1-(4-methoxynaphthalene-1-carbonyl)isoquinoline-4-carboxylic Acid is widely used in scientific research to study the function of the AMPA receptor and its role in synaptic transmission. It is used to investigate the mechanisms of synaptic plasticity, learning, and memory. 6,7-dimethoxy-1-(4-methoxynaphthalene-1-carbonyl)isoquinoline-4-carboxylic Acid is also used to study the effects of drugs and other compounds on the AMPA receptor and to develop new drugs that target the receptor.

properties

IUPAC Name

6,7-dimethoxy-1-(4-methoxynaphthalene-1-carbonyl)isoquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO6/c1-29-19-9-8-15(13-6-4-5-7-14(13)19)23(26)22-17-11-21(31-3)20(30-2)10-16(17)18(12-25-22)24(27)28/h4-12H,1-3H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACATOAVCIDEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C(=O)C3=NC=C(C4=CC(=C(C=C43)OC)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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